molecular formula C19H19NO5 B2361342 Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-92-4

Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2361342
CAS No.: 478067-92-4
M. Wt: 341.363
InChI Key: APHSBWRUUKIXKN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a chemical compound with the linear formula C19H19NO5 . It has diverse applications in scientific research, including drug development, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22N4O5/c1-3-21-20(27)23-22-17(25)12-29-13-8-9-14-16(11-13)24-10-6-5-7-15(24)18(14)19(26)28-4-2/h5-11H,3-4,12H2,1-2H3, (H,22,25) (H2,21,23,27) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research has demonstrated various chemical synthesis processes and derivatives of related compounds. For instance, Beccalli et al. (1994) described the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, a process involving ethyl chloroformate and triethylamine (Beccalli, Marchesini, & Pilati, 1994). Additionally, Kurihara et al. (1980) detailed the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with indole analogs, leading to the formation of pyrimido [1, 2-a] indoles (Kurihara, Tani, Imai, & Nasu, 1980).

Photophysical Properties

Bozkurt and Doğan (2018) explored the photophysical properties of a novel 4-aza-indole derivative, which demonstrated potential for use in bio- or analytical sensors and optoelectronic devices due to its unique reverse solvatochromism behavior and high quantum yield (Bozkurt & Doğan, 2018).

Applications in Organic Synthesis

Tani et al. (1996) developed a new strategy for indole synthesis from ethyl pyrrole-2-carboxylate, demonstrating a method for synthesizing indoles functionalized on the benzene moiety, which could be relevant for various organic synthesis applications (Tani et al., 1996).

Synthesis of Heterocyclic Systems

Golovko et al. (1995) achieved the synthesis of a novel heterocyclic system, 2H-1,3,2-oxaazaphosphorino[6,5-b]pyrido[2’,3’-b]indole, indicating potential in the development of unique heterocyclic compounds (Golovko, Solov’eva, & Granik, 1995).

Future Directions

The future directions for this compound could involve its use in drug development, organic synthesis, and material science. As a part of the indole derivatives, it could also be used to generate diverse heterocycles .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-23-17(21)12-25-13-8-9-14-16(11-13)20-10-6-5-7-15(20)18(14)19(22)24-4-2/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHSBWRUUKIXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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